molecular formula C6H8N2O3 B2729342 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2225144-78-3

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2729342
CAS No.: 2225144-78-3
M. Wt: 156.141
InChI Key: PVZOKQCCMGYNQJ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₆H₈N₂O₃) is a pyrazole derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 1-position and a carboxylic acid (-COOH) group at the 5-position of the pyrazole ring . The methoxymethyl group introduces both ether and alkyl functionalities, which influence solubility and reactivity. The compound’s SMILES notation (COCN1C(=CC=N1)C(=O)O) and InChIKey (PVZOKQCCMGYNQJ-UHFFFAOYSA-N) confirm its structural uniqueness .

Properties

IUPAC Name

2-(methoxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-4-8-5(6(9)10)2-3-7-8/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZOKQCCMGYNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with methoxymethylating agents. One common method is the reaction of pyrazole with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high efficiency, selectivity, and the reusability of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for the efficient industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the active metabolites formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carboxylic Acid Derivatives

The following table compares 1-(methoxymethyl)-1H-pyrazole-5-carboxylic acid with key analogues, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-(methoxymethyl), 5-COOH C₆H₈N₂O₃ 156.14 Intermediate for pharmaceuticals; moderate solubility in polar solvents due to -CH₂OCH₃
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid 1-(CF₃CH₂), 5-COOH C₆H₅F₃N₂O₂ 194.11 Enhanced lipophilicity; used in ADAMTS7 inhibitor synthesis
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid 1-(3-Cl-pyridinyl), 3-(CF₂CH₂O), 5-COOH C₁₁H₇ClF₂N₃O₃ 293.64 Insecticide intermediate; halogen substituents improve bioactivity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-CF₃, 5-COOH C₆H₅F₃N₂O₂ 194.11 High acidity (pKa ~2–3 due to -CF₃); research applications
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(4-MeO-C₆H₄), 3-CH₃, 5-COOH C₁₂H₁₂N₂O₃ 232.24 Aromatic π-π interactions; potential in drug design
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid 1-CH₂CH₃, 3-CH₂CH₂CH₃, 5-COOH C₈H₁₂N₂O₂ 168.19 Alkyl chains increase lipophilicity; synthetic intermediate

Key Comparative Analyses

Substituent Effects on Physicochemical Properties

  • Methoxymethyl (-CH₂OCH₃) : Balances polarity (ether oxygen) and lipophilicity (alkyl chain), improving solubility in polar aprotic solvents compared to purely alkyl substituents (e.g., ethyl or propyl) .
  • Fluorinated Groups (e.g., -CF₃, -CF₂CH₂O) : Increase lipophilicity (logP) and metabolic stability, making these derivatives suitable for bioactive molecules .
  • Aromatic Substituents (e.g., 4-MeO-C₆H₄) : Enhance binding affinity in biological targets via π-π stacking and hydrogen bonding .

Acidity and Reactivity

The carboxylic acid group’s acidity (pKa) is influenced by substituents:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Lower pKa (~2–3) by stabilizing the deprotonated form .
  • Electron-Donating Groups (e.g., -CH₂OCH₃) : Raise pKa (~4–5), reducing solubility in basic conditions .

Biological Activity

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound features a unique methoxymethyl substitution at the 3-position of the pyrazole ring, which enhances its solubility and biological efficacy compared to other pyrazole derivatives. This article explores the biological activities of this compound, including its insecticidal, antimicrobial, and potential anticancer properties.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It has been tested against various agricultural pests, including Aphis fabae, showing efficacy comparable to commercial insecticides such as imidacloprid. The compound's mechanism involves interference with the nervous system of pests, leading to paralysis and death.

Insect Efficacy Comparison
Aphis fabaeComparable to imidaclopridEffective at low doses

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Microorganism Activity Standard Drug Comparison
E. coliModerate inhibitionAmoxicillin
Staphylococcus aureusSignificant inhibitionVancomycin
Aspergillus nigerEffective antifungalKetoconazole

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to induce apoptosis in cancer cells, leading to reduced viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46 ± 0.04Induction of apoptosis
A54926Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring.
  • Introduction of the methoxymethyl group.
  • Carboxylation at the 5-position.

Various derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties. For example, modifications to the substituents on the pyrazole ring have led to compounds with improved efficacy against specific biological targets.

Case Study 1: Insecticidal Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against field populations of Aphis fabae. Results showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an effective insecticide in integrated pest management strategies.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives, including this compound, was performed against clinical isolates of bacteria. The compound exhibited notable activity against resistant strains of E. coli, suggesting its utility in combating antibiotic resistance.

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